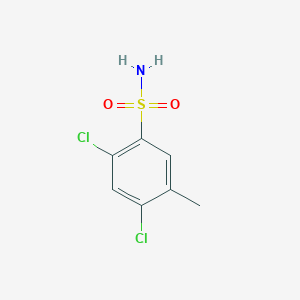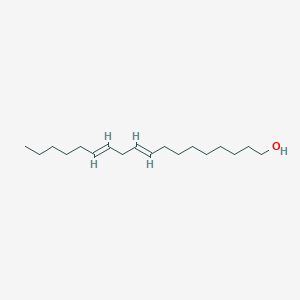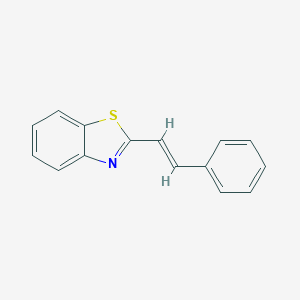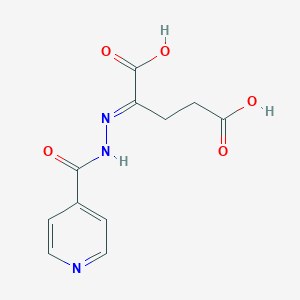![molecular formula C15H21BrN2O5S B224347 Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate is not well understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidase (MAO). It has been suggested that its anti-inflammatory and analgesic activities are due to its inhibition of COX-2, while its anticonvulsant activity is due to its inhibition of AChE and MAO.
Biochemical and Physiological Effects
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential use as a therapeutic agent for the treatment of various diseases. It has also been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a potential candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost.
Direcciones Futuras
There are several future directions that can be pursued in the study of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research can be conducted to optimize its synthesis method and improve its availability and cost-effectiveness.
Conclusion
In conclusion, Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has been synthesized using various methods and has been studied for its potential applications in various fields of scientific research. Its mechanism of action, biochemical, and physiological effects have been reported, and it has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Although it has limitations in terms of availability and cost, it has potential as a therapeutic agent for the treatment of various diseases. Further research can be conducted to explore its molecular targets, optimize its synthesis method, and improve its availability and cost-effectiveness.
Métodos De Síntesis
The synthesis of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported in various literature sources. One of the commonly used methods is the reaction of 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride with piperazine in the presence of triethylamine followed by the reaction with ethyl chloroformate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate |
|---|---|
Fórmula molecular |
C15H21BrN2O5S |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
ethyl 4-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O5S/c1-4-23-15(19)17-5-7-18(8-6-17)24(20,21)14-10-13(22-3)12(16)9-11(14)2/h9-10H,4-8H2,1-3H3 |
Clave InChI |
NHGXWMFZXLKYNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
SMILES canónico |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



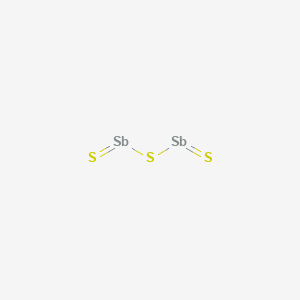
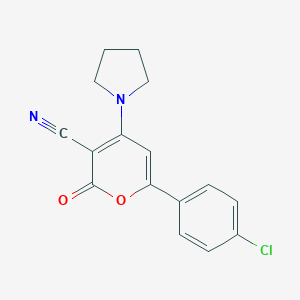
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
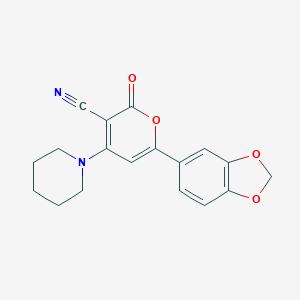
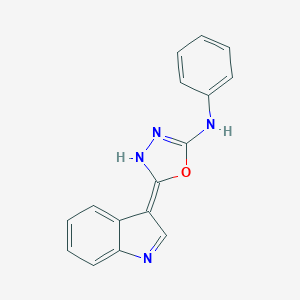



![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
